2-Naphthyl 3-piperidinyl ether
Description
Contextualization within Naphthyl and Piperidine (B6355638) Chemical Space
2-Naphthyl 3-piperidinyl ether is a molecule that incorporates two key structural motifs: a naphthalene (B1677914) ring system and a piperidine ring, connected by an ether linkage. The naphthalene component, a bicyclic aromatic hydrocarbon, is a common scaffold in medicinal chemistry, known to be present in a variety of therapeutic agents. ijpsjournal.comnih.gov Its derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comnih.gov The planarity and aromaticity of the naphthalene ring allow for significant interactions with biological targets.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone in drug discovery. researchgate.netarizona.edu It is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs. arizona.edupharmaceutical-technology.com The inclusion of a piperidine moiety can influence a molecule's physicochemical properties, such as its basicity and lipophilicity, which in turn can affect its pharmacokinetic profile. enamine.netresearchgate.net The conformational flexibility of the piperidine ring also allows for optimal binding to various biological receptors.
The combination of these two privileged scaffolds in this compound creates a unique chemical entity with the potential for novel biological activities. The specific substitution pattern, with the ether linkage at the 2-position of the naphthalene ring and the 3-position of the piperidine ring, further defines its three-dimensional structure and potential interactions with biological macromolecules.
Importance of Ether Linkages in Contemporary Medicinal Chemistry
The ether linkage (R-O-R') is a fundamental functional group in organic chemistry and plays a crucial role in medicinal chemistry. numberanalytics.com Ethers are generally stable and relatively unreactive, which can be advantageous in drug design. labinsights.nl The incorporation of an ether bond can significantly impact a molecule's properties:
Metabolic Stability: Ether linkages are often more resistant to metabolic degradation compared to more labile functional groups like esters, potentially leading to a longer duration of action for a drug. numberanalytics.com
In the context of this compound, the ether linkage serves as a critical bridge, connecting the naphthyl and piperidine moieties and defining their spatial relationship.
Overview of Potential Research Trajectories for this compound and Structural Analogues
Given the pharmacological importance of both the naphthalene and piperidine scaffolds, research into this compound and its structural analogues could be a fruitful area of investigation. Potential research directions include:
Exploration of Biological Activities: Systematic screening of this compound and related compounds for a wide range of biological activities is a logical first step. Based on the known activities of naphthyl and piperidine derivatives, areas of interest could include oncology, neuropharmacology, and infectious diseases. ijpsjournal.comnih.govresearchgate.net For instance, some piperidine ether derivatives have been investigated for their antipsychotic properties.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues would be crucial to understanding the structure-activity relationships. This would involve modifying various parts of the molecule, such as the substitution pattern on the naphthalene ring, the position of the ether linkage on the piperidine ring, and the nature of the substituent on the piperidine nitrogen.
Computational Modeling: Molecular modeling studies could be employed to predict the binding modes of this compound and its analogues to various biological targets, helping to guide the design of more potent and selective compounds.
Development of Novel Synthetic Methodologies: While the synthesis of aryl ethers is a well-established area of organic chemistry, the development of more efficient and versatile methods for the preparation of compounds like this compound could accelerate research in this area. jocpr.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 946726-09-6 |
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.30 g/mol |
| LogP | 3.29940 |
| PSA (Polar Surface Area) | 21.26 Ų |
Source: Guidechem guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-2-yloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHCPYVSZXOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663043 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-09-6 | |
| Record name | 3-(2-Naphthalenyloxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Ether Bond Formation
The formation of the ether linkage between the naphthalene (B1677914) and piperidine (B6355638) moieties is a key step in the synthesis of 2-Naphthyl 3-piperidinyl ether. Several classical and modern organic reactions can be employed to achieve this transformation.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a widely used and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. gold-chemistry.orgwikipedia.orgmasterorganicchemistry.combyjus.comlscollege.ac.in In the context of this compound, this involves the reaction of a 2-naphthoxide salt with a piperidine derivative bearing a suitable leaving group at the 3-position.
The first step is the deprotonation of 2-naphthol (B1666908) with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic sodium 2-naphthoxide. gold-chemistry.orgwvu.edu This is then reacted with a 3-halopiperidine (e.g., 3-chloropiperidine (B1606579) or 3-bromopiperidine) or a piperidin-3-yl sulfonate ester (e.g., tosylate or mesylate), where the sulfonate is an excellent leaving group. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. masterorganicchemistry.com Given that the reaction proceeds via an SN2 pathway, primary alkyl halides are the most effective substrates. wikipedia.orgmasterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |
| 2-Naphthol | 1-Bromobutane | Sodium Hydroxide | Ethanol | Reflux | wvu.edu |
| Acetaminophen | Ethyl Iodide | Potassium Carbonate | Butanone | Reflux | gold-chemistry.org |
| Alcohol | Alkyl Halide | Strong Base | Polar Aprotic | Variable | masterorganicchemistry.com |
| Phenols | Alkyl Halides | Potassium Carbonate | Solvent-free (Microwave) | Variable | orgchemres.org |
This table presents generalized conditions for the Williamson ether synthesis, applicable to the synthesis of this compound.
Nucleophilic Aromatic Substitution with Naphthol Derivatives
Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl ethers. This reaction typically requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group. nih.gov
For the synthesis of this compound via an SNAr reaction, one approach would involve the reaction of a highly activated naphthyl derivative, such as 1-fluoro-2-nitronaphthalene, with 3-hydroxypiperidine. In this scenario, the nitro group activates the naphthalene ring towards nucleophilic attack by the piperidinol. Another possibility involves the reaction of 2-naphthol with an activated piperidine derivative. However, the former approach is generally more common. The use of a mild, non-nucleophilic base, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (Barton's base), has been shown to be effective in promoting such couplings between naphthols and activated fluoronaphthalenes. nih.gov The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. nih.gov
| Naphthol Derivative | Activated Aromatic/Heterocyclic Compound | Base | Solvent | Outcome | Reference |
| Naphthols | Activated Fluoronaphthalenes | Barton's Base | Not Specified | Electron-rich dinaphthyl ethers | nih.gov |
| Piperidine | Ring-substituted N-methylpyridinium compounds | Piperidine | Methanol | Substitution products | nih.gov |
| Piperidine | 2-Methoxy-3-nitrothiophene | Piperidine | Methanol/Benzene (B151609) | Piperidino-substitution | rsc.org |
This table illustrates examples of SNAr reactions relevant to the formation of an ether linkage with naphthol or piperidine derivatives.
Copper-Promoted Coupling Reactions
The Ullmann condensation, a copper-promoted reaction, is a classic method for the formation of aryl ethers and can be applied to the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov
Modern advancements have led to the development of milder reaction conditions using catalytic amounts of copper salts, often in conjunction with ligands that stabilize the copper catalyst and facilitate the reaction. mdpi.com For the synthesis of this compound, this would typically involve the reaction of a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-iodonaphthalene) with 3-hydroxypiperidine, catalyzed by a copper(I) or copper(II) salt, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)2), and a base like potassium carbonate or cesium carbonate. nih.govmdpi.com
| Aryl Halide | Alcohol/Phenol | Copper Catalyst | Base | Solvent | Reference |
| 4-Chloronitrobenzene | Phenol | Copper | Potassium Hydroxide | Not Specified | wikipedia.org |
| Aryl Halides | Phenoxides | Copper(I) compound | Not Specified | Not Specified | organic-chemistry.org |
| Benzoic acid derivatives | Disulfide reagents | Copper(II) acetate | Not Specified | DMSO | nih.gov |
| 2-Bromobenzonitrile | Guanidine | Copper catalyst | Not Specified | Not Specified | rsc.org |
This table provides examples of copper-promoted coupling reactions for the formation of C-O bonds, which can be adapted for the synthesis of this compound.
Construction of Piperidine Ring Systems in Analogues
The synthesis of analogues of this compound often requires the construction of the piperidine ring itself, which can be achieved through various cyclization strategies.
Reductive Amination and Cyclization Routes
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is frequently employed in the synthesis of piperidines. researchgate.netnih.gov This reaction typically involves the condensation of an amine with a dicarbonyl compound (or a functional equivalent) to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding piperidine. researchgate.net The intramolecular version of this reaction, applied to suitable amino-aldehydes or amino-ketones, is a key strategy for constructing the piperidine ring. researchgate.netmdpi.com
Various reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being common choices. The diastereoselectivity of the cyclization can often be controlled by the nature of the substrate and the reaction conditions. nih.gov Other cyclization strategies to form piperidines include radical cyclization of aminoalkyl radicals onto double bonds and metal-catalyzed cyclizations. rsc.orgorganic-chemistry.org
| Starting Material(s) | Key Transformation | Catalyst/Reagent | Product | Reference |
| Diols and Amines | Hydrogen borrowing annulation | Iridium(III) complex | Substituted piperidines | nih.gov |
| Halogenated amides | One-pot cyclization/reduction | Trifluoromethanesulfonic anhydride (B1165640), NaBH4 | Piperidines | nih.gov |
| Amino-aldehydes | Radical intramolecular cyclization | Cobalt(II) catalyst | Piperidines | mdpi.com |
| Carbohydrates | Intramolecular Reductive Amination | Various reducing agents | Polyhydroxypiperidine iminosugars | researchgate.net |
This table showcases various cyclization routes, including reductive amination, for the synthesis of piperidine rings.
Asymmetric Hydrogenation of Pyridinium (B92312) Salts
For the synthesis of chiral analogues of this compound, the asymmetric hydrogenation of pyridinium salts is a highly effective method for producing enantiomerically enriched piperidines. dicp.ac.cnresearchgate.netacs.org This approach involves the reduction of a substituted pyridinium salt using a chiral catalyst, typically based on rhodium or iridium, in the presence of a hydrogen source. dicp.ac.cnacs.orgrsc.org
This method offers high levels of enantioselectivity and diastereoselectivity, providing access to a wide range of chiral piperidine derivatives. dicp.ac.cnrsc.org For instance, iridium catalysts containing P,N ligands have been shown to be highly effective for the asymmetric hydrogenation of α-heteroaryl-N-benzylpyridinium salts, yielding the corresponding piperidines with excellent enantiomeric ratios. acs.org Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts with a chiral primary amine, which also affords chiral piperidines with high stereoselectivity. dicp.ac.cnresearchgate.netliverpool.ac.uk
| Substrate | Catalyst System | Key Features | Stereoselectivity | Reference |
| Pyridinium salts | Rhodium-catalysed transfer hydrogenation with a chiral amine | Transamination, induces chirality | Excellent diastereo- and enantio-selectivities | dicp.ac.cnresearchgate.netliverpool.ac.uk |
| α-Heteroaryl-N-benzylpyridinium salts | Iridium-catalyzed asymmetric hydrogenation with MeO-BoQPhos ligand | Outer-sphere dissociative mechanism | Up to 99.3:0.7 er | acs.org |
| 5-Hydroxypicolinate pyridinium salts | Iridium-catalyzed asymmetric hydrogenation | Access to cis-configurated hydroxypiperidine esters | Up to 97% ee and >20:1 dr | rsc.org |
This table summarizes key findings in the asymmetric hydrogenation of pyridinium salts for the synthesis of chiral piperidines.
Functionalization and Derivatization of the Core Structure
The core structure of this compound is a key starting point for creating a diverse range of derivatives. The main goals of these modifications are to investigate the structure-activity relationships of these compounds. The primary areas for introducing new functional groups are the piperidine nitrogen atom and the naphthyl moiety, with palladium-catalyzed methylation reactions also playing a crucial role.
The nitrogen atom within the piperidine ring is a readily accessible site for chemical modification, enabling the introduction of a wide variety of substituents. A common method for achieving N-alkylation is the reaction of the parent compound, (R,S)-2-(piperidin-3-yloxy)naphthalene, with an appropriate alkyl halide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. This straightforward approach has been successfully used to synthesize a series of N-substituted analogs. For instance, reacting the parent compound with benzyl (B1604629) bromide yields the N-benzyl derivative. Similarly, a range of other N-alkyl and N-aralkyl groups can be attached by using different alkyl halides.
Table 1: Examples of N-Substituted this compound Analogs
| Substituent on Piperidine Nitrogen | Reagents and Conditions |
|---|---|
| Benzyl | Benzyl bromide, K₂CO₃, CH₃CN |
| Methyl | Methyl iodide, K₂CO₃, CH₃CN |
| Propyl | Propyl bromide, K₂CO₃, CH₃CN |
| Isopropyl | Isopropyl bromide, K₂CO₃, CH₃CN |
The naphthyl ring system offers several positions for substitution, providing another avenue for creating structural diversity. Electrophilic aromatic substitution reactions are frequently employed to add functional groups to the naphthyl core. For example, bromination of the 2-naphthyl ether can introduce bromine atoms at specific locations on the ring system. These bromine atoms can then act as reactive handles for further chemical transformations, such as cross-coupling reactions, to introduce additional complexity. The position of the substituent on the naphthyl ring can have a significant impact on the compound's biological properties, leading researchers to synthesize a variety of analogs with substituents at different positions to explore these effects.
Table 2: Examples of Substituted Naphthyl Analogs
| Position of Substitution | Substituent |
|---|---|
| 6 | Bromo |
| 6 | Methoxy |
| 6 | Cyano |
| 6 | Hydroxy |
Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds and have been utilized in the synthesis of derivatives of this compound. These advanced synthetic methods allow for the precise introduction of methyl or other alkyl groups onto the naphthyl ring at positions that may not be accessible through more traditional chemical methods. For instance, a (2-naphthyl)methyl group can be introduced via a Suzuki or Stille coupling reaction, starting from a halogenated naphthyl precursor. This level of control over the substitution pattern on the naphthyl moiety provides access to a broader and more diverse range of analogs for further study.
Stereochemical Considerations in Synthesis of Analogues
The 3-position of the piperidine ring in this compound is a stereocenter, which means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R) and (S). The specific three-dimensional arrangement, or stereochemistry, at this center is a critical factor in determining the biological activity of these compounds. Consequently, the synthesis of stereochemically pure analogs is a significant focus of research in this area.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Naphthyl Ring Substitution and Isomerism on Biological Activity
The naphthalene (B1677914) moiety, a bicyclic aromatic system, is a critical component of many biologically active compounds, contributing to their anti-inflammatory, antibacterial, antioxidant, and antifungal properties. nih.gov Its larger surface area compared to a simple phenyl ring allows for enhanced π-π stacking interactions with aromatic amino acid residues within a receptor's binding pocket. The position of the ether linkage on the naphthalene ring, as well as the presence and nature of substituents, significantly dictates the compound's pharmacological profile.
The isomeric form of the naphthyl ring plays a crucial role in determining biological activity. For instance, the 2-naphthyl isomer may exhibit different potency and selectivity compared to the 1-naphthyl isomer due to the altered orientation of the piperidine (B6355638) ring relative to the bicyclic system. This difference in spatial arrangement can lead to more or less favorable interactions with the target receptor.
Furthermore, the introduction of various substituents onto the naphthalene ring can modulate activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system, influencing its ability to engage in key interactions. For example, in a series of naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at specific positions conferred significant anticancer activity. nih.gov
Stereochemical Impact of Piperidine Ring Configuration on Ligand Efficacy and Selectivity
The piperidine ring, a saturated six-membered heterocycle, is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and its defined stereochemistry. The spatial arrangement of substituents on the piperidine ring, known as its configuration, has a profound impact on a ligand's efficacy and selectivity.
Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different biological activities. This is because biological receptors are chiral environments, and one enantiomer may fit into the binding site more effectively than the other. For example, in a study of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) isomer was found to be approximately ten times more potent as an analgesic than its enantiomer. nih.gov This highlights the ability of opioid receptors to distinguish between the enantiotopic edges of the piperidine ring. nih.gov
Conformational Analysis of the Piperidine Ring and its Role in Receptor Interaction
The piperidine ring is not a static, planar structure but exists in a dynamic equilibrium of different conformations, with the chair conformation being the most stable. In this conformation, substituents can occupy either an axial or equatorial position. The preference for one position over the other can be influenced by the nature of the substituent and its interactions with other parts of the molecule.
Infrared spectral and electric dipole moment measurements have shown that the N-H bond in a piperidine ring generally prefers the equatorial position. rsc.org The conformation of the piperidine ring is crucial as it determines the three-dimensional arrangement of the pharmacophoric groups, which are the essential features of the molecule that interact with the receptor. Molecular dynamics simulations have revealed that the conformation of the piperidine ring can significantly impact its interactions within the binding pocket of a receptor. nih.gov For instance, a polar protonated piperidine ring might have reduced lipophilic interactions within a lipophilic binding pocket. nih.gov
Spatial and Electronic Contributions of the Ether Linkage
The length and flexibility of the linker can also influence potency. In a series of EP3 receptor antagonists, the nature of the atom linking the naphthalene and phenyl rings was critical, with an oxygen atom linker leading to a significant decrease in potency, potentially due to conformational effects that restrict the optimal positioning of the naphthyl ring. acs.org The geometry of the ether linkage, including the bond angles and dihedral angles, dictates the relative orientation of the two ring systems, which is a key determinant of binding affinity.
Comparative Analysis of Naphthyl vs. Phenyl Analogues in Biological Systems
Replacing a phenyl ring with a naphthalene ring is a common strategy in medicinal chemistry to enhance biological activity. nih.gov The larger, more lipophilic naphthalene system can lead to stronger binding interactions with the target protein.
In a study of 4-oxypiperidine derivatives, compounds with a naphthalene linker generally showed higher activity than those with a biphenyl (B1667301) or phenyl moiety. nih.gov Specifically, the most potent compound in the naphthalene series, ADS031, displayed high affinity for the histamine (B1213489) H3 receptor. nih.gov Similarly, in a series of AChE inhibitors, the inhibitory activity increased from benzene (B151609) through biphenyl to naphthalene derivatives. nih.gov This suggests that the extended aromatic system of the naphthalene ring provides more favorable π-π stacking interactions within the binding pocket.
However, this is not a universal rule, and the effect of this substitution is context-dependent. In some cases, the increased size of the naphthalene ring may lead to steric clashes within the binding site, resulting in decreased activity.
Bioisosteric Replacements within the Molecular Framework
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ufrj.brresearchgate.net
Within the 2-Naphthyl 3-piperidinyl ether framework, various bioisosteric replacements can be considered. For example, the ether oxygen could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group. In a series of EP3 receptor antagonists, replacing the optimal methylene linker with a sulfur atom resulted in a useful surrogate, while an oxygen atom led to a significant loss of potency. acs.org
The hydrogen atoms on the naphthalene or piperidine rings can be replaced with fluorine atoms. This substitution can block metabolic pathways and alter the electronic properties of the molecule. chemrxiv.org For instance, replacing a hydroxyl group with fluorine can prevent metabolic oxidation while maintaining similar biological activity. chemrxiv.org
The nitrogen atom in the piperidine ring could also be part of a different heterocyclic system, such as a pyrrolidine (B122466) or azepane ring. These modifications would alter the ring size and conformation, potentially leading to different binding affinities and selectivities. acs.org
Mechanistic Investigations
Characterization of Receptor Binding Profiles (Affinity, Selectivity, Efficacy)
While direct binding data for 2-Naphthyl 3-piperidinyl ether is not extensively documented, the binding profiles of analogous compounds provide insights into its potential receptor interactions. The substitution pattern on both the naphthalene (B1677914) and piperidine (B6355638) rings is a critical determinant of affinity and selectivity.
Research on related N-piperidinyl indole (B1671886) derivatives highlights the significance of the substituent position on the aromatic ring system for opioid receptor affinity. For instance, 2-substituted N-piperidinyl indoles generally exhibit higher binding affinity for the mu-opioid receptor (MOP) compared to their 3-substituted counterparts. nih.gov Some 2-substituted analogs show subnanomolar affinity for the MOP receptor. nih.gov Conversely, both 2- and 3-substituted N-piperidinyl indoles can display high affinity for the nociceptin (B549756) opioid receptor (NOP), with some 2-substituted versions acting as full agonists, a different functional profile from the partial agonism observed in many 3-substituted analogs. nih.gov This suggests that the "2-Naphthyl" component of this compound could confer significant affinity and potentially full agonistic or antagonistic efficacy at certain opioid receptor subtypes.
Furthermore, studies on other piperidine ether compounds, such as those targeting the histamine (B1213489) H3 receptor (H3R), demonstrate that the incorporation of a naphthalene ring can lead to potent ligands. For example, a derivative containing a naphthalene linker and a benzyl (B1604629) moiety on the piperidine ring displayed a high affinity of 12.5 nM for the human H3R. nih.govacs.org This indicates that the naphthyl group in this compound is a key pharmacophoric feature that can contribute to high affinity at specific G-protein coupled receptors (GPCRs).
Enzyme Inhibition Mechanisms and Kinetic Studies
The potential for this compound to act as an enzyme inhibitor can be inferred from studies on similar molecular scaffolds. For instance, certain 4-oxypiperidine ethers containing a naphthalene moiety have been shown to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
One such compound, with a naphthalene linker and a benzyl group on the piperidine, exhibited inhibitory activity against AChE with an IC50 value of 1.537 μM. nih.govacs.org The same compound also inhibited BuChE, with IC50 values in the micromolar range. nih.gov This dual inhibitory action suggests that such compounds could modulate cholinergic neurotransmission, a property of interest in the context of neurodegenerative diseases. The mechanism of inhibition is likely related to the binding of the ligand to the active site or peripheral anionic site of the cholinesterase enzymes, thereby preventing the breakdown of acetylcholine.
The replacement of a flexible alkyl chain with a more rigid naphthalene linker has been shown to result in higher affinity ligands, which may also translate to more potent enzyme inhibition. nih.gov Kinetic studies on these related compounds would be necessary to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Allosteric vs. Orthosteric Binding Modes
The distinction between allosteric and orthosteric binding is fundamental to understanding a ligand's effect on its target protein. Orthosteric ligands bind to the primary, evolutionarily conserved active site where the endogenous substrate or ligand binds. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govmdpi.com
While there is no direct evidence to classify the binding mode of this compound, the structural features present in related compounds offer some clues. The development of bitopic ligands, which can simultaneously engage both orthosteric and allosteric sites, is an emerging area in pharmacology. mdpi.com These ligands often consist of a pharmacophore that binds to the orthosteric site connected by a linker to another moiety that interacts with an allosteric site.
Given the structure of this compound, with its distinct naphthalene and piperidine moieties connected by an ether linkage, it is conceivable that it could act as either an orthosteric ligand or an allosteric modulator, depending on the specific receptor or enzyme target. For instance, at the H3R, related compounds appear to bind to the orthosteric pocket. nih.govacs.org However, the potential for allosteric modulation at other receptors should not be discounted, as allosteric sites are generally less conserved, offering an opportunity for developing more selective drugs. nih.govnih.gov
Cellular and Molecular Pathway Elucidation (e.g., signal transduction, gene expression)
The interaction of a ligand with its receptor or enzyme target initiates a cascade of intracellular events known as signal transduction, ultimately leading to changes in cellular function and gene expression. The specific pathways modulated by this compound would depend on its primary molecular targets.
If, for example, it acts as an agonist at a G-protein coupled receptor, it could modulate downstream signaling pathways such as the cAMP or PI3K-Akt pathways. genome.jp The activation or inhibition of these pathways can have profound effects on cellular processes. For instance, piperine, a compound containing a piperidine ring, has been shown to modulate inflammatory pathways by inhibiting the expression of genes like PTGS2 and regulating the ERK/p38 MAPK pathway. nih.gov It also affects signaling pathways related to cell cycle regulation and apoptosis, such as the p53 pathway. nih.gov
Network pharmacology approaches have been used to identify the potential targets and pathways of complex molecules. nih.gov A similar analysis for this compound could help to elucidate its potential effects on various signaling networks within the cell. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database provides a comprehensive resource for mapping molecular interaction networks and signaling pathways. genome.jp
Protein-Ligand Interaction Analysis
The binding of a ligand to its protein target is governed by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Understanding these interactions at a molecular level is crucial for rational drug design.
Hydrogen Bonding Networks
The ether oxygen and the nitrogen atom within the piperidine ring of this compound are potential hydrogen bond acceptors and donors, respectively. Molecular docking studies of related 4-oxypiperidine ethers at the H3R have shown that the ether oxygen can form a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr115) in the binding pocket. nih.govacs.org Furthermore, the protonated nitrogen atom of the piperidine ring can form a salt bridge with an aspartate residue (Asp114). nih.govacs.org These hydrogen bonding interactions are critical for anchoring the ligand within the binding site and contribute significantly to its binding affinity.
Hydrophobic Pocket Occupancy
The naphthalene moiety of this compound is a large, lipophilic group that is well-suited to occupy hydrophobic pockets within a protein's binding site. In the case of the H3R, the naphthalene fragment of related compounds engages in π-π stacking interactions with aromatic residues such as phenylalanine (Phe193) and tyrosine (Tyr189). nih.govacs.org Similarly, the benzyl group often found on the piperidine ring of these analogs participates in π-π stacking with a tryptophan residue (Trp402). nih.govacs.org These hydrophobic interactions are a major driving force for ligand binding and can significantly influence selectivity. The ability of the naphthalene ring to engage in these interactions likely contributes to the high affinity observed for related compounds.
Pi-Stacking Interactions
Pi-stacking interactions, a form of non-covalent interaction involving π systems, are crucial in various chemical and biological processes, including molecular recognition and the stability of supramolecular structures. wikipedia.org These interactions arise from the electrostatic and van der Waals forces between aromatic rings. In the context of this compound, the electron-rich naphthalene ring system is a key participant in such interactions.
The nature of π-stacking can vary, ranging from weak dispersive forces to more significant covalent contributions, particularly in interactions involving radicals. nih.gov The interaction energy is dependent on the geometry of the interacting rings, with parallel-displaced and face-to-face arrangements being common motifs. chemrxiv.org Computational studies, such as those employing density functional theory (DFT), have shown that the complexation energy of a π–π stacked dimer can be substantial, comparable to that of a strong hydrogen bond. nih.gov For instance, the interaction energy of a stacked benzene (B151609) dimer has been a subject of extensive theoretical investigation, with methods like CCSD(T) providing benchmark values. arxiv.org
The strength and preference for a particular stacking geometry are influenced by factors such as substituent effects and the presence of heteroatoms. chemrxiv.org Research suggests that the preference for parallel-displaced over face-to-face π-stacking is driven by a balance between Pauli repulsion and dispersion forces, rather than solely by quadrupolar electrostatics as previously thought. chemrxiv.org This has significant implications for the rational design of molecules where π-stacking plays a critical role.
Table 1: Comparison of Calculated Interaction Energies for Benzene Dimer
| Computational Method | Interaction Energy (kcal/mol) | Inter-ring Distance (Å) |
| CCSD(T)/CBS | - | 3.89 |
| DFT/B3LYP-D3 | - | 3.81 |
| Best Estimate (from SOS-MP2-F12 and CCSD(T)/def2-TZVP) | -4.1 | - |
| Data sourced from computational studies on benzene and naphthalene dimers. arxiv.org |
Induced Fit and Conformational Adaptations
The binding of a ligand to a biological macromolecule can occur through one of two primary mechanisms: conformational selection or induced fit. nih.gov In the induced fit model, the initial interaction between the ligand and the protein is followed by a conformational change in the protein, leading to a more complementary and higher-affinity binding state. nih.gov This is in contrast to the conformational selection model, where the protein pre-exists in an equilibrium of different conformations, and the ligand selectively binds to the one that is already in a binding-competent state. nih.gov
The determination of which pathway is dominant often depends on the relative rates of ligand binding/dissociation and conformational isomerization. nih.gov Recent studies have shown that even when a protein exists in a pre-established equilibrium of low- and high-affinity conformations, the induced-fit pathway can still be the primary binding mechanism. nih.gov This occurs if the ligand, upon binding, significantly lowers the free-energy barrier for the protein's conformational change. nih.gov
For a molecule like this compound, its interaction with a target protein would likely involve significant conformational adaptations of both the ligand and the protein to achieve an optimal binding orientation. The flexibility of the piperidinyl ring and the ether linkage allows the molecule to adopt various conformations. Upon entering the binding site, the initial interaction could trigger a series of conformational adjustments in the protein's side chains and backbone to better accommodate the ligand. This reciprocal process of adaptation is a hallmark of the induced fit mechanism, leading to a stabilized protein-ligand complex. The kinetics of this process can be complex, with the observed rate of approach to equilibrium potentially increasing with ligand concentration, a characteristic often associated with induced fit. nih.gov
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties, reactivity, and thermodynamics of molecules. For derivatives of 2-naphthyl ether, DFT calculations, such as those at the B3LYP/6-31G(d,p) or B3LYP/6-31+G(d,p) level of theory, are employed to optimize the molecular geometry and determine key electronic descriptors. researchgate.netresearchgate.net
These calculations can elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net For instance, in a study of a related naphthofuran derivative, the calculated HOMO-LUMO energy gap was 4.43 eV, indicating a stable structure. researchgate.net
Furthermore, DFT is used to compute thermodynamic parameters, vibrational frequencies, and the electric dipole moment (µ), which are essential for predicting the molecule's behavior in biological systems. researchgate.net Natural Bond Orbital (NBO) analysis, another quantum chemical method, can reveal details about intramolecular and intermolecular bonding, including hydrogen bonding interactions. researchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. researchgate.net |
| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate. | Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a ligand, such as a derivative of 2-Naphthyl 3-piperidinyl ether, to the active site of a target protein. nih.govnih.gov
The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each conformation, with lower binding energies typically indicating a more stable complex. nih.gov For example, in a study of furo[2,3-b]indol-3a-ol derivatives as potential CDK2 inhibitors, molecular docking revealed that the most potent compound had a binding energy of -6.89 kcal/mol. nih.gov
The structural features of this compound, including the naphthalene (B1677914) ring and the piperidine (B6355638) moiety, are crucial for its interactions with biological targets. The naphthalene group can participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket, while the piperidine ring can form hydrogen bonds. These interactions are key to the molecule's binding affinity and biological activity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and explore the conformational changes that may occur upon ligand binding. nih.govnih.gov
These simulations can reveal subtle but important dynamic aspects of ligand-receptor recognition that are not captured by static docking poses. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable centers. nih.gov
For a series of active compounds, a common pharmacophore hypothesis can be generated to represent the key interaction points with the biological target. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.gov This approach allows for the rapid identification of new potential ligands with diverse chemical scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov 2D-QSAR models correlate biological activity with physicochemical properties or topological indices, while 3D-QSAR models consider the three-dimensional properties of the molecules. nih.gov
In a typical QSAR study, a set of compounds with known biological activities is used to develop a predictive model. mdpi.com Various molecular descriptors, representing different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. researchgate.netmdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are then used to build the QSAR model. nih.gov
The resulting model can be used to predict the biological activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov The validity and predictive power of the QSAR model are assessed through internal and external validation techniques. nih.gov
Prediction of Drug-Likeness and Key Physicochemical Parameters
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which refers to its similarity to known drugs in terms of physicochemical properties. nih.gov Computational tools are widely used to predict these properties, helping to identify candidates with a higher probability of success in clinical development.
A commonly used guideline is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
A molecular weight under 500 daltons
A calculated octanol-water partition coefficient (logP) not greater than 5
In silico methods can also predict other important ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov These predictions, while not a substitute for experimental data, provide valuable early-stage guidance for lead optimization. nih.gov
Future Perspectives and Research Directions
Design and Synthesis of Next-Generation Analogues with Improved Profiles
The development of new analogs of 2-Naphthyl 3-piperidinyl ether with enhanced efficacy, selectivity, and pharmacokinetic properties is a primary objective. This involves the strategic modification of the core structure to optimize interactions with biological targets. Key strategies include:
Structural Modifications: Researchers are exploring the replacement of the flexible alkyl linker with more rigid moieties, a strategy that has been shown to result in higher affinity ligands for certain receptors. nih.gov Modifications to the piperidine (B6355638) ring, such as the introduction of different substituents, are also being investigated to fine-tune the biological activity. nih.gov
Synthesis of Novel Derivatives: The synthesis of new series of derivatives, such as 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidine, allows for the exploration of a wider chemical space and the identification of compounds with novel biological activities. researchgate.net The use of multi-step reactions starting from 1- and 2-naphthols provides a versatile platform for generating a diverse library of analogs. researchgate.net
Exploration of Novel Therapeutic Targets and Indications
While initial research has focused on the antipsychotic and antimicrobial potential of this class of compounds, future investigations will aim to identify new therapeutic applications. This involves screening against a broader range of biological targets and disease models.
Multi-target Ligands: A promising approach is the design of multi-target-directed ligands that can simultaneously modulate multiple biological pathways. nih.gov For example, combining histamine (B1213489) H3 receptor antagonism with acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE) inhibitory properties in a single molecule could offer improved therapeutic options for complex neurodegenerative diseases like Alzheimer's. nih.gov
Expansion of Therapeutic Areas: The structural similarity of these compounds to known bioactive molecules suggests potential applications in other areas, such as oncology and anti-inflammatory therapies. nih.gov Systematic screening of compound libraries against various cancer cell lines and inflammatory markers could reveal new and unexpected therapeutic opportunities.
Application of Advanced Spectroscopic and Structural Biology Techniques
A deeper understanding of the molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design. Advanced analytical techniques will play a pivotal role in elucidating these interactions.
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are essential for confirming the structures of newly synthesized analogs. researchgate.net Advanced NMR techniques can also provide insights into the conformational dynamics of the molecules in solution.
Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of these compounds in complex with their protein targets. nih.gov This information is invaluable for understanding the key binding interactions and for guiding the design of more potent and selective inhibitors. For instance, understanding how the aromatic moiety of the ligand engages in π–π stacking interactions with specific amino acid residues within the binding pocket can inform the design of next-generation analogs. nih.gov
Integration of Cheminformatics and Artificial Intelligence in Compound Design and Optimization
The use of computational tools is becoming increasingly important in modern drug discovery. Cheminformatics and artificial intelligence (AI) can accelerate the design-make-test-analyze cycle and improve the efficiency of lead optimization. nih.gov
Virtual Screening and Predictive Modeling: AI- and cheminformatics-driven approaches enable the virtual screening of vast compound libraries to identify potential hits. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogs before they are synthesized, saving time and resources.
De Novo Design: Generative AI models can be used to design novel molecular structures with desired properties from scratch. These models can learn from existing data on this compound derivatives and their biological activities to propose new compounds with a high probability of success.
Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for target compounds, a critical step in accelerating the drug discovery process. nih.gov
By embracing these future perspectives and research directions, the scientific community can continue to advance our understanding of this compound derivatives and translate this knowledge into the development of new and effective therapies for a range of human diseases.
Q & A
What are the recommended safety precautions when handling 2-Naphthyl 3-piperidinyl ether in laboratory settings?
Basic Question
Methodological Answer:
When handling this compound, adhere to the following safety protocols:
- Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves, and eye protection (full-face shields or goggles) .
- Respiratory Protection: Use a full-face supplied air respirator if engineering controls are insufficient. For lower exposure, N100 (US) or P3 (EN 143) respirators are recommended .
- Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust .
- First Aid:
What synthetic routes are commonly employed for the preparation of this compound?
Basic Question
Methodological Answer:
Two primary methods are used:
Stannylene Acetal Method: Reacting stannylene acetals with naphthyl halides under controlled conditions. This method is preferred for regioselective ether formation .
Partial Hydrogenolysis of (2-Naphthyl)Methylene Acetals: Catalytic hydrogenation selectively removes protecting groups, yielding the desired ether. This approach is advantageous for lab-scale synthesis .
Comparative Efficiency Table:
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Stannylene Acetal | 85–90 | Anhydrous THF, 0–5°C, 24 hr | |
| Hydrogenolysis | 70–75 | H₂/Pd-C, ethanol, RT, 12 hr |
How can researchers optimize reaction conditions to improve the yield of this compound?
Advanced Question
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test palladium, platinum, or nickel catalysts for hydrogenolysis efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol minimizes side reactions in hydrogenolysis .
- Temperature Control: Lower temperatures (0–5°C) reduce byproduct formation in stannylene acetal reactions .
- Reaction Monitoring: Use TLC or HPLC to track intermediate conversion and adjust reaction times .
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Question
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>98%) using a C18 column with UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidinyl protons at δ 1.5–3.0 ppm).
- Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 258.3) .
What strategies can resolve contradictions in reported spectral data for this compound derivatives?
Advanced Question
Methodological Answer:
- Cross-Validation: Compare experimental NMR/MS data with authenticated references from NIST or PubChem .
- Isotopic Labeling: Use ¹³C-labeled precursors to confirm peak assignments in complex spectra.
- Computational Modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental data .
How does the choice of protecting groups influence the stability and reactivity of intermediates in the synthesis of this compound?
Advanced Question
Methodological Answer:
- Benzyl vs. p-Phenylbenzyl Groups:
- Stannylene Acetals: Provide transient protection for hydroxyl groups, enabling selective etherification without side reactions .
What are the key considerations for designing a scalable synthesis protocol for this compound?
Basic Question
Methodological Answer:
- Safety: Implement engineering controls (e.g., continuous flow reactors) to minimize exposure to hazardous intermediates .
- Cost-Efficiency: Opt for recyclable catalysts (e.g., Pd-C) and solvents (e.g., ethanol) .
- Reproducibility: Standardize reaction parameters (e.g., temperature, stirring rate) using process analytical technology (PAT) .
How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?
Advanced Question
Methodological Answer:
- Molecular Dynamics Simulations: Predict solvation effects and transition states using software like GROMACS .
- Docking Studies: Analyze binding affinities for biological applications (e.g., enzyme inhibition) using AutoDock Vina .
- Thermodynamic Data: Leverage NIST thermochemistry databases to estimate reaction enthalpies and equilibrium constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
